molecular formula C12H10O2 B6154628 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314655-25-8

1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6154628
CAS No.: 1314655-25-8
M. Wt: 186.2
InChI Key:
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Description

1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H10O2 This compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide . This reaction yields cyclopropyl arenes, which can then be further functionalized to introduce the ethynyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing efficient and cost-effective catalytic systems. The process would be optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethynyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid

Uniqueness: 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying the effects of ethynyl substitution on cyclopropane derivatives and for developing novel materials and pharmaceuticals.

Properties

CAS No.

1314655-25-8

Molecular Formula

C12H10O2

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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